
2-Sulfanylethanesulfonate
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Overview
Description
Chemical Profile Sodium 2-sulfanylethanesulfonate (IUPAC name), commonly referred to as Mesna, is an organosulfur compound with the molecular formula C₂H₅NaO₃S₂ and a molecular weight of 164.17 g/mol . Its structure comprises a sulfhydryl (-SH) group and a sulfonate (-SO₃⁻) group linked by an ethylene chain (HSCH₂CH₂SO₃Na) . This dual functionality enables redox activity and water solubility, making it suitable for biomedical applications.
Scientific Research Applications
Pharmaceutical Applications
1. Chemotherapy Adjuvant
One of the primary uses of sodium 2-sulfanylethanesulfonate is as an adjuvant in chemotherapy treatments, particularly for cancer patients undergoing therapies that include cyclophosphamide and ifosfamide. These chemotherapeutic agents can produce urotoxic metabolites, leading to complications such as hemorrhagic cystitis. Sodium this compound mitigates these side effects by detoxifying harmful metabolites through a mechanism known as Michael addition, where it reacts with these metabolites to form less toxic conjugates, facilitating their excretion from the body .
2. Surgical Applications
Recent studies have indicated that sodium this compound can be beneficial in surgical procedures, particularly in otorhinolaryngology. A clinical study demonstrated that submucosal injection of this compound during septoplasty significantly reduced intra-operative blood loss and operation time compared to saline controls. Specifically, the mean intra-operative blood loss was 82 ml in the MESNA group versus 109.7 ml in the saline group, indicating a statistically significant advantage (p < 0.001) for using sodium this compound . The study concluded that its application enhances surgical outcomes by preserving mucosal integrity and reducing post-operative pain .
Case Study: Septoplasty Surgery
A study conducted on 60 patients undergoing septoplasty highlighted the benefits of using sodium this compound. Patients receiving submucosal injections experienced:
- Reduced Operation Time : Average time for flap elevation was significantly lower (6.7 minutes) compared to saline controls (10.9 minutes).
- Lower Blood Loss : The MESNA group showed a marked decrease in blood loss during surgery.
- Improved Pain Management : Post-operative pain scores were significantly lower in patients treated with sodium this compound compared to those treated with saline .
Research on Chemotherapy
In multiple studies focusing on chemotherapy-related toxicities, sodium this compound has been shown to effectively reduce the incidence of hemorrhagic cystitis and enhance urinary excretion of cysteine and other metabolites associated with drug toxicity . This positions it as a critical agent in supportive cancer care.
Summary Table of Applications
Application Area | Description | Key Findings/Benefits |
---|---|---|
Chemotherapy | Adjuvant for cyclophosphamide and ifosfamide treatments | Reduces urotoxic effects; enhances detoxification |
Surgical Procedures | Used in septoplasty and other surgeries | Decreases operation time; reduces blood loss; less pain |
Detoxification | Neutralizes harmful metabolites from chemotherapy | Facilitates excretion; protects against oxidative stress |
Chemical Reactions Analysis
Nucleophilic Thiol Reactions
The thiol group in 2-sulfanylethanesulfonate acts as a potent nucleophile, participating in reactions critical to its detoxification roles:
Michael Addition with α,β-Unsaturated Carbonyls
-
Reaction : The thiol group undergoes Michael addition with electrophilic α,β-unsaturated carbonyl compounds like acrolein (a toxic metabolite of cyclophosphamide and ifosfamide).
HSCH2CH2SO3−+CH2=CHCHO→HSCH2CH2SO3−–CH2CH2CHO -
Mechanism : The thiolate anion (S⁻) attacks the β-carbon of acrolein, forming a stable thioether conjugate .
-
Biological Impact : Neutralizes urotoxic metabolites, preventing hemorrhagic cystitis during chemotherapy .
Thiol-Disulfide Exchange
-
Reaction : The thiol group reacts with disulfide bonds in proteins or other thiols, facilitating redox homeostasis:
HSCH2CH2SO3−+RSSR→RSSCH2CH2SO3−+RSH -
Applications : Used in spectrophotometric assays to quantify iodine liberation via reaction with potassium iodate.
Redox Reactions
The thiol group undergoes oxidation, forming disulfides or sulfonic acids under varying conditions:
Methanogenesis in Archaea
-
Role : Serves as a methyl carrier in methane-producing archaea.
CH3 S CoM+HS CoB→CH4+CoB S S CoM
Epoxide Detoxification in Bacteria
-
Reaction : Conjugates with epoxypropane (from propylene oxidation) to form a nucleophilic adduct, which reacts with CO₂ to yield acetoacetate:
HSCH2CH2SO3−+C3H6O→HOOCCH2COCH3 -
Organisms : Xanthobacter autotrophicus and other alkene-oxidizing bacteria .
Spectrophotometric Quantification
-
Iodine Liberation Assay :
HSCH2CH2SO3−+KIO3+H+→I2+H2O+SO42− -
Detection : Iodine measured at 353 nm (ε = 25,000 M⁻¹cm⁻¹).
Stability and Reactivity
Q & A
Q. (Basic) What analytical methods are recommended for quantifying 2-Sulfanylethanesulfonate in pharmaceutical or biological samples?
A highly sensitive spectrophotometric method using leucocrystal violet has been validated for detecting this compound (SSES). The protocol involves a redox reaction with potassium iodate in acidic media, producing iodine that oxidizes leucocrystal violet to crystal violet dye. Absorbance is measured at 590 nm (pH 4.1), with a linear range of 0.2–2.0 μg/mL, molar absorptivity of 6.98 × 10⁴ L/mol·cm, and detection limit of 0.10 μg/mL . Researchers should validate this method against HPLC or mass spectrometry for cross-comparison, especially in complex matrices like blood or tissue homogenates.
Q. (Basic) What is the mechanistic basis for this compound's mucolytic and tissue-dissecting properties?
This compound disrupts disulfide bonds in mucoproteins and extracellular matrix components via its thiol (-SH) group. This softens connective tissues, facilitating blunt dissection in surgical procedures (e.g., endoscopic submucosal dissection). In vitro studies using submucosal tissue models demonstrate a dose-dependent reduction in dissection time (e.g., 18.6 vs. 24.6 minutes in placebo-controlled trials) and bleeding risk . Standard protocols involve submucosal injection at 0.5–1.0% (w/v) concentrations in saline.
Q. (Advanced) How can researchers optimize experimental designs to evaluate this compound's efficacy in reducing chemotherapy-induced urothelial toxicity?
Studies should incorporate:
- Co-administration protocols : Mesna (SSES) is typically administered intravenously or orally at 20% of the ifosfamide or cyclophosphamide dose, timed to coincide with peak urinary excretion of acrolein (the toxic metabolite) .
- Endpoint selection : Quantify urinary thiol levels (e.g., via Ellman’s assay) and histological markers of bladder damage (e.g., inflammation scores, cytokeratin degradation).
- Statistical adjustments : Use multivariate regression to account for covariates like renal function or drug metabolism rates, as seen in trials where initial non-significant dissection time differences became significant after adjustment .
Q. (Advanced) How should contradictory findings about this compound's efficacy in endoscopic procedures be resolved?
A double-blind trial found no statistical significance in submucosal dissection time reduction (18.6 vs. 24.6 minutes) until multivariate analysis identified mesna as a key predictor . To address such contradictions:
- Re-evaluate statistical power : Ensure sample sizes are adequate for subgroup analyses.
- Control variables : Standardize injection depth, volume, and mucosal thickness across cohorts.
- Mechanistic studies : Use ex vivo models to correlate SSES concentration with tissue elasticity (e.g., tensile testing) and disulfide bond reduction (e.g., Raman spectroscopy).
Q. (Basic) What are the standard protocols for validating this compound's purity and stability in laboratory settings?
- Purity analysis : Use ion chromatography or capillary electrophoresis to detect impurities like sulfites or unreacted mercaptoethanol.
- Stability testing : Store lyophilized SSES at 4°C in inert atmospheres (argon/nitrogen) to prevent oxidation. Monitor degradation via UV-Vis spectrophotometry at 590 nm over 24–72 hours .
- Bioactivity assays : Confirm mucolytic activity using gelatin-based viscometry or collagenase inhibition assays .
Q. (Advanced) How does this compound influence fluorescence properties in protein-ssDNA binding studies?
When conjugated to fluorophores (e.g., DCC-PfSSB), SSES exhibits context-dependent fluorescence quenching. In free form, its quantum yield is 0.02, but when bound to single-strand DNA-binding proteins, quenching decreases (yield = 0.11), enabling real-time monitoring of protein-DNA interactions. Researchers should optimize buffer conditions (e.g., pH, ionic strength) to minimize background noise .
Q. (Basic) What preclinical models are used to study this compound's tissue-protective effects?
- In vitro : Mucosal cell lines (e.g., HT-29) exposed to acrolein, with viability assessed via MTT assay .
- In vivo : Rodent models of cyclophosphamide-induced hemorrhagic cystitis, evaluating bladder weight, histopathology, and urinary biomarkers (e.g., hemoglobin, prostaglandins) .
Q. (Advanced) What strategies improve the sensitivity of this compound detection in low-abundance biological samples?
- Pre-concentration : Solid-phase extraction using sulfhydryl-reactive resins.
- Derivatization : React SSES with maleimide-linked fluorophores (e.g., fluorescein-5-maleimide) for enhanced signal-to-noise ratios.
- Cross-validation : Pair spectrophotometry with LC-MS/MS for absolute quantification, particularly in plasma or urine .
Comparison with Similar Compounds
Structural Analogues: Sodium 2-Methylprop-2-ene-1-sulphonate
While structurally resembling Mesna due to the sulfonate group, sodium 2-methylprop-2-ene-1-sulphonate (CAS 1561-92-8 ) lacks a sulfhydryl group. Instead, it features an alkene substituent, rendering it chemically distinct:
Property | Sodium 2-Sulfanylethanesulfonate (Mesna) | Sodium 2-Methylprop-2-ene-1-sulphonate |
---|---|---|
Molecular Formula | C₂H₅NaO₃S₂ | C₄H₇NaO₃S |
Functional Groups | -SH, -SO₃⁻ | -SO₃⁻, C=C double bond |
Applications | Cytoprotection, protein chemistry | Polymer synthesis, surfactants |
The absence of a thiol group in sodium 2-methylprop-2-ene-1-sulphonate limits its utility in redox-dependent applications like detoxification or NCL .
Functional Analogues: Thiol-Based Compounds
N-Acetylcysteine (NAC)
NAC shares Mesna’s thiol-mediated detoxification mechanism but differs in structure and efficacy:
Property | Mesna | NAC |
---|---|---|
Molecular Formula | C₂H₅NaO₃S₂ | C₅H₉NO₃S |
Mechanism | Direct acrolein conjugation | Glutathione precursor, ROS scavenging |
Clinical Use | Chemotherapy adjunct | Acetaminophen overdose, mucolytic |
Hepcidin Antagonism | No effect on Fpn degradation | Modest effect at 1000× concentration |
Fursultiamine
Fursultiamine, a disulfide-bonded compound, contrasts with Mesna in structure and bioactivity:
Property | Mesna | Fursultiamine |
---|---|---|
Key Functional Group | -SH | Disulfide (-S-S-) bond |
Mechanism | Thiol conjugation | Disulfide exchange with C326 thiol |
Hepcidin Antagonism | Inactive | Potent Fpn degradation inhibition |
Fursultiamine’s disulfide bond enables direct interaction with ferroportin’s C326 thiol, blocking hepcidin binding. Mesna’s inability to replicate this effect underscores its specificity for sulfhydryl-mediated detoxification over protein interaction .
Sulfonate Derivatives: 2-Phenylethanesulfonyl Chloride
2-Phenylethanesulfonyl chloride (CAS 4025-71-2 ) shares a sulfonate group but lacks a thiol. Its phenyl group and sulfonyl chloride (-SO₂Cl) functionality make it reactive in organic synthesis (e.g., sulfonamide preparation), unlike Mesna’s biomedical focus .
Detoxification and Cytoprotection
Properties
Molecular Formula |
C2H5O3S2- |
---|---|
Molecular Weight |
141.19 g/mol |
IUPAC Name |
2-sulfanylethanesulfonate |
InChI |
InChI=1S/C2H6O3S2/c3-7(4,5)2-1-6/h6H,1-2H2,(H,3,4,5)/p-1 |
InChI Key |
ZNEWHQLOPFWXOF-UHFFFAOYSA-M |
SMILES |
C(CS(=O)(=O)[O-])S |
Canonical SMILES |
C(CS(=O)(=O)[O-])S |
Synonyms |
2 Mercaptoethanesulfonate 2-Mercaptoethanesulfonate 2-Mercaptoethanesulphonate, Sodium ASTA D 7093 ASTA-D 7093 ASTAD 7093 Coenzyme M Mesna MESNA cell MESNA-cell Mesnex Mesnum Mistabron Mistabronco Mitexan Mucofluid Sodium 2-Mercaptoethanesulphonate UCB 3983 UCB-3983 UCB3983 Uromitexan Ziken |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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